molecular formula C15H12N4O5S B2925596 5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 921860-46-0

5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

Katalognummer B2925596
CAS-Nummer: 921860-46-0
Molekulargewicht: 360.34
InChI-Schlüssel: GYVMOPLIJRFFBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains several functional groups and rings, including a nitro group (-NO2), a tetrahydrofuran ring, an oxadiazole ring, and a benzo[b]thiophene ring. These components are common in many pharmaceuticals and materials due to their diverse chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, while the oxadiazole ring might participate in nucleophilic substitution reactions .

Wissenschaftliche Forschungsanwendungen

Coordination Networks and Nonlinear Optical Properties

Research into tetrazolate-based tectons, including structures related to the query compound, has led to the development of chiral coordination networks with significant second harmonic generation (SHG) efficiencies. These materials have potential applications in the field of nonlinear optics and photonic devices due to their ability to alter the frequency of light. The structural diversity and substituent effects on these materials highlight their versatility in designing materials with specific optical properties (Liao et al., 2013).

Antidiabetic Activity

Compounds containing the oxadiazole ring have been synthesized and evaluated for their antidiabetic activity, demonstrating the potential of such structures in pharmaceutical applications. This includes the development of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which have shown promising results in α-amylase inhibition assays, indicating their potential as antidiabetic agents (Lalpara et al., 2021).

Energetic Materials

The combination of nitroaminofurazan and oxadiazole rings has led to the synthesis of energetic materials with good thermal stabilities and acceptable sensitivity values. These materials are compared favorably with RDX, suggesting their potential use in explosives and propellants. The design and synthesis of these materials are critical in developing high-performance energetic materials (Tang et al., 2015).

Antimicrobial Evaluation

Derivatives incorporating the oxadiazole ring have been synthesized and evaluated for their antimicrobial properties. This includes compounds with potential applications in treating bacterial and fungal infections. The structural elements and functional groups associated with these compounds play a crucial role in their biological activity, demonstrating the importance of heterocyclic chemistry in developing new antimicrobial agents (Talupur et al., 2021).

Wirkmechanismus

Target of Action

The primary target of this compound is the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a two-step process that converts glucose to sorbitol and then fructose. This pathway is activated when glucose concentration is high in cells, such as in individuals with diabetes.

Mode of Action

The large discrepancy between the two nitro O-N-N bond angles may be attributed to intra-molecular N-H⋯O hydrogen bonding involving one of the nitro O atoms as the acceptor .

Biochemical Pathways

The compound affects the polyol pathway by interacting with aldose reductase . This could potentially lead to changes in the concentrations of sorbitol and fructose in cells.

Eigenschaften

IUPAC Name

5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5S/c20-13(16-15-18-17-14(24-15)10-2-1-5-23-10)12-7-8-6-9(19(21)22)3-4-11(8)25-12/h3-4,6-7,10H,1-2,5H2,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVMOPLIJRFFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.